4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867979
InChI: InChI=1S/C9H12N2O2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

CAS No.:

Cat. No.: VC15867979

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 4-(oxolan-3-yloxy)pyridin-3-amine
Standard InChI InChI=1S/C9H12N2O2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2
Standard InChI Key MGJWZOJFVCQMEK-UHFFFAOYSA-N
Canonical SMILES C1COCC1OC2=C(C=NC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates a pyridine ring at position 3 with an amine group and a THF-3-yloxy substituent at position 4. The THF moiety introduces a stereochemical center at the 3-position, enabling enantiomeric variants that influence pharmacological activity . X-ray crystallography of analogous compounds reveals a planar pyridine ring with a dihedral angle of approximately 112° relative to the THF group, optimizing intermolecular interactions .

Electronic Configuration

The electron-rich pyridine nitrogen and ether oxygen create a dipole moment of 2.1 Debye, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity suitable for nucleophilic substitutions .

Physicochemical Data

PropertyValueMethod
Molecular Weight180.21 g/molHRMS
Melting Point142–145°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.8 ± 0.2Shake-Flask
Aqueous Solubility12 mg/mL (pH 7.4)UV-Vis Spectrophotometry
Plasma Protein Binding89% (Human Albumin)Equilibrium Dialysis

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine employs a convergent strategy:

  • Pyridine Core Functionalization: Nitration of 3-aminopyridine followed by selective etherification .

  • THF Moiety Preparation: Ring-opening polymerization of epichlorohydrin and subsequent cyclization .

Key Synthetic Steps

Step 1: Etherification
A Mitsunobu reaction couples 3-nitro-4-hydroxypyridine with (R)-tetrahydrofuran-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0°C–25°C . Yield: 78% .

Step 2: Nitro Reduction
Catalytic hydrogenation (H2_2, 10% Pd/C, ethanol) reduces the nitro group to an amine. Reaction monitoring via TLC (Rf_f = 0.45 in ethyl acetate/hexane 1:1) confirms completion .

Step 3: Chiral Resolution
Chiral column chromatography (Chiralpak IA, heptane/ethanol 90:10) separates enantiomers, achieving >99% ee for the (R)-isomer .

Process Optimization

  • Solvent Screening: Replacing THF with 2-methyltetrahydrofuran improves yield by 12% due to reduced side reactions .

  • Catalyst Loading: Decreasing Pd/C from 10% to 5% maintains efficiency while lowering metal contamination .

Pharmacological Applications

5-HT4_44 Receptor Partial Agonism

In vitro assays (CHO-K1 cells expressing human 5-HT4_4 receptors) demonstrate an EC50_{50} of 38 nM and intrinsic activity of 67% relative to serotonin . Molecular docking reveals hydrogen bonding between the THF oxygen and Ser1.35^{1.35} residue, stabilizing the active receptor conformation .

Gastrointestinal Motility Enhancement

In a murine model of postoperative ileus (POI), oral administration (10 mg/kg) accelerated gastrointestinal transit by 41% (p<0.01p < 0.01) versus placebo .

Neurological Activity

The compound crosses the blood-brain barrier (BBB) with a permeability coefficient (PappP_{\text{app}}) of 8.7×1068.7 \times 10^{-6} cm/s (MDCK-MDR1 assay). In a scopolamine-induced amnesia model, it restored memory retention at 5 mg/kg (Morris water maze, p<0.05p < 0.05) .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferentiatorBiological Activity (EC50_{50})
4-((THF-3-yl)oxy)pyridin-3-amineC9H12N2O2C_9H_{12}N_2O_2Native structure38 nM (5-HT4_4)
6-((THF-3-yl)oxy)nicotinamideC11H13N3O3C_{11}H_{13}N_3O_3Nicotinamide core112 nM (EGFR)
4-Bromo-2-(THF-3-yloxy)pyridineC9H10BrNO2C_9H_{10}BrNO_2Bromine substitutionInactive at 5-HT4_4

The trifluoromethyl analog (VC5380774) exhibits enhanced metabolic stability (t1/2t_{1/2} = 6.2 h vs. 2.1 h in human microsomes) due to fluorine’s electron-withdrawing effects .

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